

# Spectroscopic Data Analysis of 5-Nonyn-3-ol: A Technical Guide

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| Compound Name:       | 5-Nonyn-3-ol |           |
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#### Introduction

**5-Nonyn-3-ol** is a secondary alcohol containing a carbon-carbon triple bond, which imparts specific characteristics to its spectroscopic signature. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and application in research and development. This guide provides an in-depth overview of the expected spectroscopic data for **5-Nonyn-3-ol** and the experimental protocols for their acquisition.

## **Predicted Spectroscopic Data**

Due to the limited availability of publicly accessible, detailed raw data for **5-Nonyn-3-ol**, the following tables represent predicted values based on established principles of organic spectroscopy.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl3, Reference: TMS at 0.00 ppm



| Chemical Shift (δ, ppm) | Multiplicity  | Integration | Assignment  |
|-------------------------|---------------|-------------|---|
| ~ 3.6 - 3.8             | Multiplet     | 1H          | CH-OH (C3-H)  |
| ~ 2.1 - 2.3             | Multiplet     | 2H          | CH <sub>2</sub> adjacent to alkyne (C4-H <sub>2</sub> ) |
| ~ 2.0 - 2.2             | Multiplet     | 2H          | CH <sub>2</sub> adjacent to alkyne (C7-H <sub>2</sub> ) |
| ~ 1.6 (variable)        | Broad Singlet | 1H          | ОН  |
| ~ 1.4 - 1.6             | Sextet        | 2H          | CH <sub>2</sub> (C2-H <sub>2</sub> )                    |
| ~ 1.3 - 1.5             | Sextet        | 2H          | CH <sub>2</sub> (C8-H <sub>2</sub> )                    |
| ~ 0.9                   | Triplet       | 3H          | CH <sub>3</sub> (C1-H <sub>3</sub> )                    |
| ~ 0.9                   | Triplet       | 3H          | CH <sub>3</sub> (C9-H <sub>3</sub> )                    |

<sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

| Chemical Shift (δ, ppm) | Carbon Assignment |
|-------------------------|-------------------|
| ~ 80 - 85               | C5 or C6 (Alkyne) |
| ~ 80 - 85               | C6 or C5 (Alkyne) |
| ~ 65 - 70               | C3 (CH-OH)        |
| ~ 30 - 35               | C2                |
| ~ 20 - 25               | C4                |
| ~ 20 - 25               | C7                |
| ~ 20 - 25               | C8                |
| ~ 10 - 15               | C1                |
| ~ 10 - 15               | C9                |



## IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity        | Functional Group<br>Vibration      |
|-------------------|------------------|------------------------------------|
| ~ 3600 - 3200     | Strong, Broad    | O-H Stretch (Alcohol)              |
| ~ 3000 - 2850     | Medium to Strong | C-H Stretch (sp³ C-H)              |
| ~ 2250 - 2100     | Weak to Medium   | C≡C Stretch (Internal Alkyne)      |
| ~ 1100 - 1000     | Medium to Strong | C-O Stretch (Secondary<br>Alcohol) |

#### MS (Mass Spectrometry) Data (Predicted Fragmentation)

| m/z | Interpretation                                    |
|-----|---|
| 140 | Molecular Ion (M+)                                |
| 125 | [M - CH₃] <sup>+</sup>                            |
| 111 | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 97  | [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> |
| 83  | [M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> |
| 71  | Alpha cleavage: [CH(OH)CH₂CH₃]+                   |
| 57  | Alpha cleavage: [C₅H∍]+                           |
| 122 | [M - H₂O] <sup>+</sup> (Dehydration)              |

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like **5-Nonyn-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:



- Accurately weigh approximately 10-20 mg of 5-Nonyn-3-ol for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) into a clean, dry vial.[1]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[1]
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[2]
- Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution. This can be an automated or manual process.[3]
  - For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.[4] A larger number of scans is usually required due to the low natural abundance of <sup>13</sup>C.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.



- Place a small drop of liquid **5-Nonyn-3-ol** directly onto the center of the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[5]
  - The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

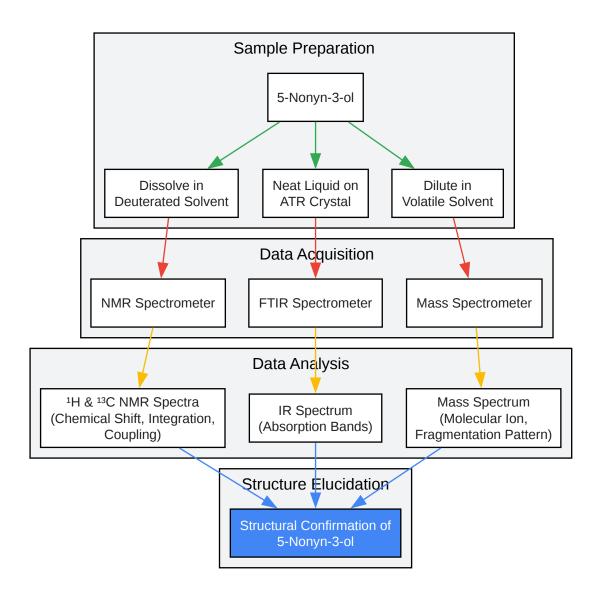
- Sample Preparation and Introduction:
  - Prepare a dilute solution of 5-Nonyn-3-ol in a volatile organic solvent (e.g., methanol or acetonitrile).
  - The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) for separation from any impurities.
- Data Acquisition:
  - The sample is ionized, commonly using Electron Ionization (EI) for GC-MS, which causes fragmentation.[6]
  - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion.
  - The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

## **Visualizations**

Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Nonyn-3-ol**.



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Caption: Workflow for Spectroscopic Analysis of 5-Nonyn-3-ol.

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